N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexyl group, a fluorophenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be attached through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Addition of the Pyridinylmethyl Group: The pyridinylmethyl group can be added through a nucleophilic substitution reaction using pyridine-4-methanol.
Industrial Production Methods
Industrial production of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide
These compounds share similar structural features but differ in the specific substituents attached to the glycinamide backbone. The uniqueness of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-17-6-8-19(9-7-17)28(26,27)24(18-4-2-1-3-5-18)15-20(25)23-14-16-10-12-22-13-11-16/h6-13,18H,1-5,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJULXBRLLWEJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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